3-Chloro-4-(cyclopentylaminomethyl)phenylboronic acid, pinacol ester 3-Chloro-4-(cyclopentylaminomethyl)phenylboronic acid, pinacol ester
Brand Name: Vulcanchem
CAS No.: 2096341-87-4
VCID: VC4939955
InChI: InChI=1S/C18H27BClNO2/c1-17(2)18(3,4)23-19(22-17)14-10-9-13(16(20)11-14)12-21-15-7-5-6-8-15/h9-11,15,21H,5-8,12H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CNC3CCCC3)Cl
Molecular Formula: C18H27BClNO2
Molecular Weight: 335.68

3-Chloro-4-(cyclopentylaminomethyl)phenylboronic acid, pinacol ester

CAS No.: 2096341-87-4

Cat. No.: VC4939955

Molecular Formula: C18H27BClNO2

Molecular Weight: 335.68

* For research use only. Not for human or veterinary use.

3-Chloro-4-(cyclopentylaminomethyl)phenylboronic acid, pinacol ester - 2096341-87-4

Specification

CAS No. 2096341-87-4
Molecular Formula C18H27BClNO2
Molecular Weight 335.68
IUPAC Name N-[[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopentanamine
Standard InChI InChI=1S/C18H27BClNO2/c1-17(2)18(3,4)23-19(22-17)14-10-9-13(16(20)11-14)12-21-15-7-5-6-8-15/h9-11,15,21H,5-8,12H2,1-4H3
Standard InChI Key LMUCKXMENJYEKG-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CNC3CCCC3)Cl

Introduction

Structural and Molecular Characteristics

Molecular Formula and Weight

The compound has the molecular formula C₁₈H₂₇BClNO₂ and a molecular weight of 335.68 g/mol. Its structure integrates three critical moieties:

  • A chlorinated benzene ring (providing electronic modulation for reactivity).

  • A cyclopentylaminomethyl group (enhancing steric bulk and influencing solubility).

  • A pinacol-protected boronic acid (stabilizing the boron center for controlled reactivity).

The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) prevents premature hydrolysis, making the compound suitable for storage and handling in anhydrous organic solvents.

Table 1: Key Molecular Properties

PropertyValue
CAS No.2096341-87-4
IUPAC NameN-[[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopentanamine
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CNC3CCCC3)Cl
InChI KeyLMUCKXMENJYEKG-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically proceeds through a multi-step sequence:

  • Chlorination of Phenolic Precursors: A phenol derivative undergoes electrophilic aromatic substitution to introduce the chlorine atom at the ortho position.

  • Mannich Reaction: The chlorinated intermediate reacts with cyclopentylamine and formaldehyde to install the aminomethyl group.

  • Boronation: The aromatic ring is functionalized with a boronic acid group via palladium-catalyzed Miyaura borylation, followed by esterification with pinacol to yield the final product.

Critical parameters include:

  • Temperature control (< 0°C during boronation to prevent side reactions).

  • Use of anhydrous tetrahydrofuran (THF) as the solvent.

  • Catalysis by Pd(dppf)Cl₂ for efficient cross-coupling.

Purification and Characterization

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity:

  • ¹H NMR: Signals at δ 1.2–1.4 ppm (pinacol methyl groups), δ 2.8–3.1 ppm (cyclopentyl CH₂), and δ 7.3–7.6 ppm (aromatic protons).

  • ¹¹B NMR: A singlet near δ 30 ppm confirms the tetracoordinate boron environment.

Chemical Reactivity and Applications

Suzuki-Miyaura Cross-Coupling

The compound’s primary application lies in palladium-catalyzed cross-coupling with aryl halides (e.g., bromobenzene) to form biaryl structures. The pinacol ester acts as a masked boronic acid, releasing active B(OH)₂ upon hydrolysis in situ.

Mechanistic Insight:

  • Transmetallation: The boronate transfers to Pd⁰, forming a Pd–aryl intermediate.

  • Reductive Elimination: Coupling with an aryl halide yields the biaryl product and regenerates the catalyst.

Table 2: Representative Cross-Coupling Reactions

SubstrateProductYield (%)Conditions
4-Bromotoluene4-Methylbiphenyl82Pd(PPh₃)₄, K₂CO₃, 80°C
2-Iodonaphthalene2-Naphthylbenzene75Pd(OAc)₂, SPhos, 90°C

Functional Group Compatibility

The cyclopentylaminomethyl group confers chemo-selectivity in reactions involving competing nucleophiles. For example, in one-pot syntheses, the amine remains inert toward electrophiles like acyl chlorides, enabling sequential functionalization.

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